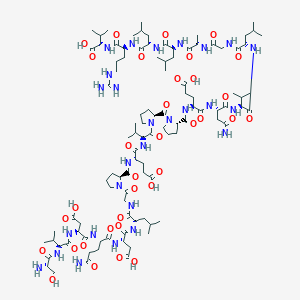

![molecular formula C7H16Cl2N2O B2447549 1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride CAS No. 2580091-52-5](/img/structure/B2447549.png)

1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride” is a chemical compound with the linear formula C7H15O1N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile was developed in 10 steps, with an overall yield of 24% from readily available benzyloxyacetyl chloride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CNC1CN(C©=O)CC1.Cl . The InChI key for this compound is QETGXOWBOQBILZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Catalytic Behavior in Ethylene Reactivity

The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the preparation of NNN tridentate ligands that, when coordinated with iron(II) and cobalt(II) dichloride, form complexes exhibiting good catalytic activities for ethylene reactivity. These activities include oligomerization and polymerization, with the iron complexes showing higher activities than their cobalt analogues. The study suggests that the substituents on the aryl group linked to the imino group significantly affect the catalytic performance (Sun et al., 2007).

Identification and Derivatization of Cathinones

A study identified three novel cathinone hydrochloride salts and examined their properties using a combination of analytical techniques. The study also presented thionation and amination reactions as methods for identifying selected cathinones. This research contributes to the understanding of cathinone derivatives' properties and offers methods for their identification, which can be important for forensic and pharmaceutical applications (Nycz et al., 2016).

Stereoselective Synthesis in Antibiotic Preparation

The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, showcases the compound's utility in developing treatments for respiratory tract infections. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reaction, demonstrating the compound's versatility in complex organic syntheses (Lall et al., 2012).

Transformation into Irreversible Monoamine Oxidase-B Inactivators

Research on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation illustrates the compound's potential in developing therapeutics for neurological conditions. This study highlights the importance of N-methylation in enhancing the stability and efficacy of enzyme inactivators, which could have implications for treating diseases associated with monoamine oxidase-B (Ding & Silverman, 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(3R)-3-(methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-3-7(5-9)8-2;;/h7-8H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFPXVLBTOWTOO-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)

![(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine](/img/structure/B2447480.png)

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)

![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)